

Spectral Analysis of 4-Benzylmorpholine-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carbonitrile

Cat. No.: B143773

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of **4-benzylmorpholine-2-carbonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide leverages predicted data and analysis of analogous structures to provide a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Introduction

4-Benzylmorpholine-2-carbonitrile belongs to the morpholine class of compounds, which are prevalent in many natural products and pharmaceuticals due to their wide range of biological activities. The presence of a benzyl group and a carbonitrile functional group suggests its potential as a versatile building block in the synthesis of more complex molecules. A thorough spectral analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

This guide serves as a practical resource for researchers, providing the expected spectral data, detailed methodologies for its acquisition, and a visual representation of the analytical

workflow.

Predicted and Analogous Spectral Data

In the absence of publicly available experimental spectra for **4-benzylmorpholine-2-carbonitrile**, the following tables summarize predicted data and data from structurally related compounds. These values provide a strong foundation for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **4-benzylmorpholine-2-carbonitrile**.

Table 1: Predicted ^1H NMR Spectral Data for **4-Benzylmorpholine-2-carbonitrile**

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|------------------------|--------------------------------|---------------------|-------------|
| H-2 | 4.5 - 4.7 | Triplet | 1H |
| H-3a | 3.9 - 4.1 | Doublet of Doublets | 1H |
| H-3b | 2.9 - 3.1 | Doublet of Doublets | 1H |
| H-5a | 3.6 - 3.8 | Multiplet | 1H |
| H-5b | 2.5 - 2.7 | Multiplet | 1H |
| H-6a | 3.7 - 3.9 | Multiplet | 1H |
| H-6b | 2.3 - 2.5 | Multiplet | 1H |
| Benzyl-CH ₂ | 3.5 - 3.7 | Singlet | 2H |
| Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |

Disclaimer: These are predicted values and may vary from experimental results.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Benzylmorpholine-2-carbonitrile**

| Carbon | Predicted Chemical Shift (ppm) |
|-------------------------|--------------------------------|
| C-2 | 45 - 50 |
| C-3 | 65 - 70 |
| C-5 | 50 - 55 |
| C-6 | 65 - 70 |
| C=N (Nitrile) | 115 - 120 |
| Benzyl-CH ₂ | 60 - 65 |
| Aromatic-C (quaternary) | 135 - 140 |
| Aromatic-CH | 125 - 130 |

Disclaimer: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **4-benzylmorpholine-2-carbonitrile** are predicted based on the analysis of its constituent functional groups.

Table 3: Predicted IR Absorption Bands for **4-Benzylmorpholine-2-carbonitrile**

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-----------------------|--|------------------|
| C≡N (Nitrile stretch) | 2240 - 2260 | Medium, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O-C (Ether stretch) | 1070 - 1150 | Strong |
| C-N (Amine stretch) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion peaks for **4-benzylmorpholine-2-carbonitrile** are presented below.

Table 4: Predicted Mass Spectrometry Data for **4-Benzylmorpholine-2-carbonitrile**

| Ion | Predicted m/z | Notes |
|---------------------|---------------|--------------------------|
| [M] ⁺ | 202.11 | Molecular Ion |
| [M+H] ⁺ | 203.12 | Protonated Molecular Ion |
| [M+Na] ⁺ | 225.10 | Sodium Adduct |

The fragmentation pattern is expected to show a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS spectra for a compound such as **4-benzylmorpholine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of **4-benzylmorpholine-2-carbonitrile**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

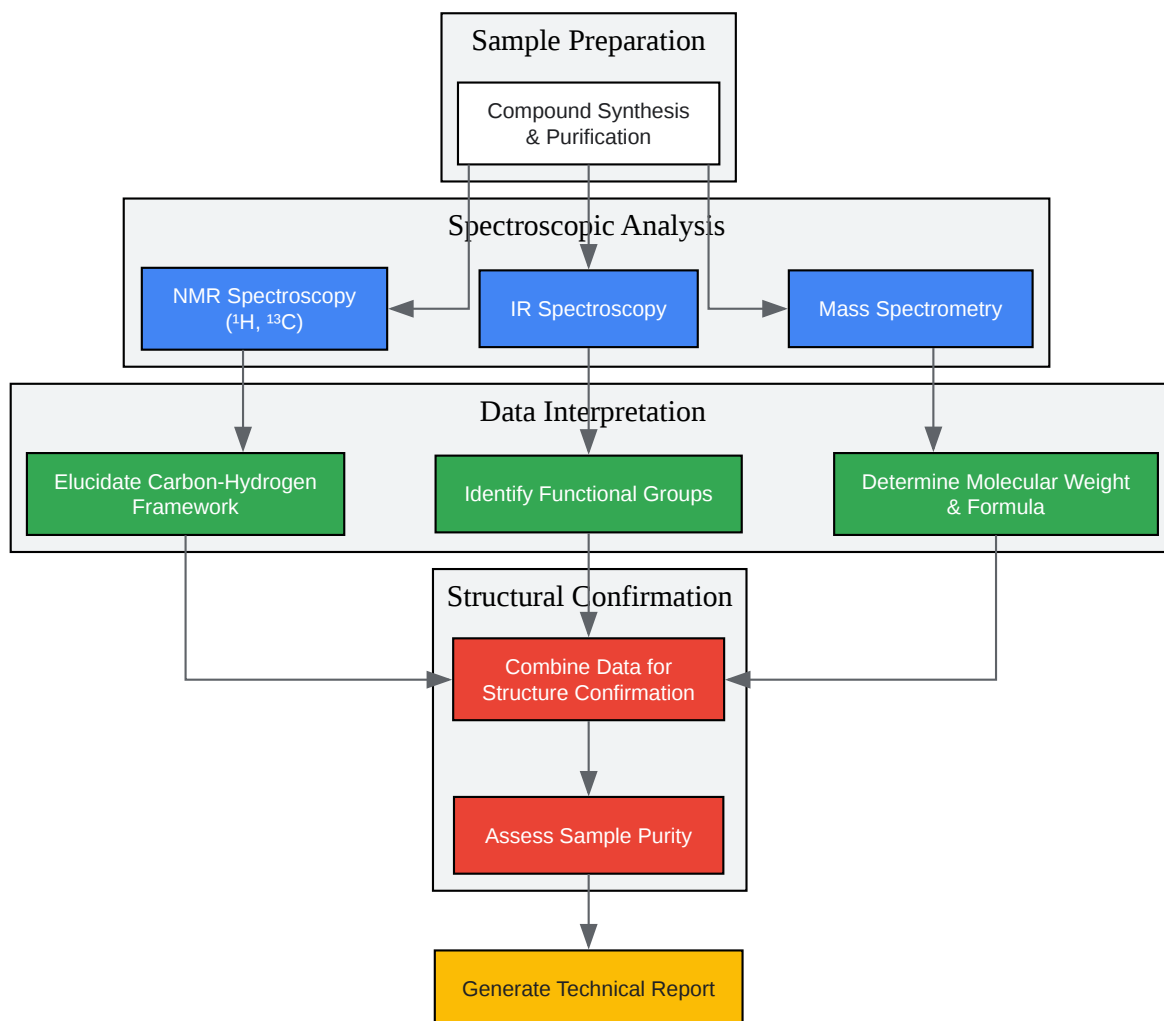
- Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- The solution can be directly infused into the mass spectrometer or injected through a liquid chromatography (LC) system.

3.3.2. Data Acquisition

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Parameters:
 - Ionization Mode: Positive ion mode is typically suitable for this compound.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like **4-benzylmorpholine-2-carbonitrile**.



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Caption: Workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **4-benzylmorpholine-2-carbonitrile**. While the presented data is based on predictions and analysis of analogous structures, it offers a robust starting point for researchers. The detailed

experimental protocols and the logical workflow for spectral analysis are intended to facilitate the efficient and accurate characterization of this and other novel compounds in a laboratory setting. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

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